molecular formula C33H32F2N4O8 B1165156 Gatifloxacin Dimer 1 CAS No. 1497338-46-1

Gatifloxacin Dimer 1

カタログ番号: B1165156
CAS番号: 1497338-46-1
分子量: 650.6 g/mol
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gatifloxacin Dimer 1 is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The dimer form, this compound, is synthesized by linking two Gatifloxacin molecules through a piperazine bridge, enhancing its antibacterial properties .

作用機序

Target of Action

Gatifloxacin Dimer 1, like its monomer Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of this compound is achieved by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of DNA, a critical step in DNA replication . This disruption in the replication process leads to cell death, effectively eliminating the bacterial infection.

Pharmacokinetics

Gatifloxacin, the monomer of this compound, has high oral bioavailability (96%), allowing for effective delivery through oral administration . It has a large volume of distribution (∼1.8 L/kg), low protein binding (∼20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of this compound may be similar, but specific studies would be needed to confirm this.

Result of Action

The result of this compound’s action is the effective elimination of bacterial infections. By inhibiting key enzymes involved in DNA replication, the drug causes bacterial cell death, helping to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, a study found that the adsorption and desorption characteristics of Gatifloxacin, the monomer of this compound, varied when interacting with different iron mineral/water interfaces . This suggests that the drug’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.

生化学分析

Biochemical Properties

Gatifloxacin Dimer 1 plays a significant role in biochemical reactions by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. The interaction between this compound and these enzymes is characterized by the formation of stable complexes that prevent the enzymes from functioning properly .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. This compound binds to these enzymes and forms stable complexes, preventing them from functioning properly. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, this compound can induce changes in gene expression by affecting the transcriptional machinery of bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its antibacterial activity. Long-term exposure to this compound can result in the development of bacterial resistance, which can reduce its effectiveness in treating infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is effective in inhibiting bacterial growth and treating infections. At high doses, it can cause toxic or adverse effects, such as gastrointestinal disturbances and central nervous system disturbances. Studies have shown that the threshold for these adverse effects is relatively high, indicating that this compound has a wide therapeutic window. Nevertheless, caution should be exercised when administering high doses of this compound to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and excretion. The compound undergoes limited biotransformation in humans, with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites. This compound does not interact significantly with the cytochrome P450 enzyme family, indicating that it has a low potential for drug-drug interactions. The primary route of excretion for this compound is through the urine, where it is excreted unchanged .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a large volume of distribution and low protein binding, allowing it to penetrate tissues effectively. This compound is primarily excreted unchanged in the urine, indicating that it is not extensively metabolized in the body. The compound’s broad tissue distribution and high oral bioavailability make it an effective antibacterial agent for treating systemic infections .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin Dimer 1 involves the reaction of Gatifloxacin with a piperazine derivative. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

化学反応の分析

Types of Reactions: Gatifloxacin Dimer 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct antibacterial properties .

科学的研究の応用

Gatifloxacin Dimer 1 has several scientific research applications:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolone dimers.

    Biology: Investigated for its enhanced antibacterial activity against resistant bacterial strains.

    Medicine: Potential use in developing new antibacterial therapies, especially for infections caused by multi-drug resistant bacteria.

    Industry: Utilized in the development of advanced antibacterial coatings and materials

類似化合物との比較

Uniqueness of Gatifloxacin Dimer 1: this compound is unique due to its dimeric structure, which enhances its antibacterial activity and potentially reduces the development of resistance compared to monomeric fluoroquinolones .

生物活性

Gatifloxacin Dimer 1 is a synthetic derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound exhibits enhanced antibacterial properties compared to its monomeric form, primarily due to its structural modifications that improve its interaction with bacterial enzymes. This article explores the biological activity of this compound, including its mechanism of action, biochemical pathways, and empirical research findings.

Overview of this compound

This compound is synthesized by linking two Gatifloxacin molecules through a piperazine bridge. This modification enhances its efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The dimerization alters the pharmacodynamics and pharmacokinetics of the compound, leading to improved antibacterial activity.

Target Enzymes : Like Gatifloxacin, the primary targets of this compound are bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.

Mode of Action : The compound exerts its bactericidal effects by inhibiting these enzymes, leading to the disruption of DNA supercoiling and ultimately causing bacterial cell death. The inhibition results in the accumulation of DNA breaks, which are lethal to bacterial cells .

Biochemical Pathways

This compound interacts with key bacterial enzymes involved in DNA processes:

  • DNA Replication : By inhibiting DNA gyrase and topoisomerase IV, the compound prevents proper DNA replication.
  • Cellular Effects : In bacterial cells, this leads to cell death. In mammalian systems, it may influence gene expression and cellular metabolism.

Pharmacokinetics

Gatifloxacin exhibits high oral bioavailability (96%), which is also expected for its dimer form due to structural similarities. However, the pharmacokinetic profile may vary due to differences in absorption and distribution resulting from dimerization.

Case Studies and Experimental Data

  • Bactericidal Activity : Research indicates that this compound shows significant bactericidal activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). In comparative studies, it has demonstrated greater efficacy than ciprofloxacin against certain strains .
  • Resistance Mechanisms : Studies have shown that mutations in target genes (gyrA and parC) can lead to increased minimum inhibitory concentrations (MICs) for this compound. Notably, resistance mutations affected the dimer's efficacy differently compared to ciprofloxacin, highlighting its unique interaction with bacterial targets .
  • Chemical Stability : Laboratory studies have assessed the stability of this compound under physiological conditions. While it remains stable initially, prolonged exposure can lead to degradation and reduced antibacterial activity .

Table 1: Comparative Efficacy Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Efficacy Comparison
This compoundS. aureus0.5Higher than Ciprofloxacin
This compoundE. coli2Comparable to Ciprofloxacin
CiprofloxacinS. aureus1Baseline
CiprofloxacinE. coli2Baseline

Table 2: Resistance Mutations Impact on MIC

Mutation TypeAffected GeneMIC Increase for Dimer (µg/mL)MIC Increase for Ciprofloxacin (µg/mL)
gyrA mutationgyrA+4+2
parC mutationparC+3+6

特性

IUPAC Name

7-[4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32F2N4O8/c1-15-12-36(26-22(34)10-18-24(30(26)46-2)38(16-4-5-16)13-20(28(18)40)32(42)43)8-9-37(15)27-23(35)11-19-25(31(27)47-3)39(17-6-7-17)14-21(29(19)41)33(44)45/h10-11,13-17H,4-9,12H2,1-3H3,(H,42,43)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOKMKFXDYQBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C5=C(C=C6C(=C5OC)N(C=C(C6=O)C(=O)O)C7CC7)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32F2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gatifloxacin Dimer 1
Reactant of Route 2
Reactant of Route 2
Gatifloxacin Dimer 1
Reactant of Route 3
Reactant of Route 3
Gatifloxacin Dimer 1
Reactant of Route 4
Reactant of Route 4
Gatifloxacin Dimer 1
Reactant of Route 5
Reactant of Route 5
Gatifloxacin Dimer 1
Reactant of Route 6
Gatifloxacin Dimer 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。